molecular formula C10H10N4O2S B1267473 3-amino-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 7470-75-9

3-amino-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B1267473
CAS No.: 7470-75-9
M. Wt: 250.28 g/mol
InChI Key: ODWQKLIHSSJGEU-UHFFFAOYSA-N
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Description

Overview of Benzenesulfonamide (B165840) Derivatives in Medicinal Chemistry Research

The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. researchgate.net These compounds, characterized by a sulfonamide group directly attached to a benzene (B151609) ring, are recognized for their wide spectrum of biological activities. researchgate.net Historically, the discovery of sulfonamide antibiotics, or "sulfa drugs," marked a revolutionary advance in medicine, providing the first effective systemic treatments for bacterial infections. samipubco.com

Beyond their antibacterial prowess, benzenesulfonamide derivatives have been developed as carbonic anhydrase inhibitors, leading to treatments for glaucoma, and as diuretics for managing hypertension. researchgate.net Modern research continues to explore their potential in diverse therapeutic areas, including as anticancer, anti-inflammatory, antiviral, and antifungal agents. researchgate.netresearchgate.netresearchgate.net The versatility of the benzenesulfonamide scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of the molecules to target specific enzymes and receptors. researchgate.netacs.org For instance, modifications to the sulfonamide nitrogen and the aromatic ring have led to highly selective inhibitors of enzymes like lipoxygenases and matrix metalloproteinases. acs.org

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Compounds

The pyrimidine ring is a fundamental heterocyclic structure found in nature as a key component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. Its ability to mimic the endogenous building blocks of DNA and RNA allows pyrimidine-based compounds to interact with a wide range of biological targets, including enzymes and receptors. [From first search: 1]

Consequently, a multitude of drugs incorporating the pyrimidine motif have been developed, exhibiting a broad range of therapeutic effects. [From first search: 1, 2] These include potent anticancer agents like 5-fluorouracil, antiviral drugs such as zidovudine (B1683550) (AZT), and various antibacterial and anti-inflammatory compounds. [From first search: 1, 4] The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized have further cemented its importance, allowing for the creation of large libraries of compounds for screening and optimization in the quest for new and more effective medicines. [From first search: 3]

Rationale for Investigating 3-amino-N-pyrimidin-2-ylbenzenesulfonamide and Related Analogues

The investigation into this compound is primarily driven by its close structural relationship to the well-known antibiotic, sulfadiazine. Sulfadiazine's chemical name is 4-amino-N-pyrimidin-2-ylbenzenesulfonamide, making the target compound its 3-amino isomer. samipubco.com In medicinal chemistry, the synthesis and evaluation of structural isomers is a classic strategy to explore a compound's structure-activity relationship (SAR). By repositioning the amino group from the para-position (position 4) to the meta-position (position 3) on the benzene ring, researchers can probe the geometric and electronic requirements of the biological target, which in the case of sulfa drugs is typically the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov

This exploration aims to determine if the 3-amino isomer retains, enhances, or loses the antibacterial activity of sulfadiazine, or if it possesses novel biological properties. Furthermore, research into other 3-aminobenzenesulfonamide (B1265440) derivatives has revealed that this scaffold can confer promising anti-candidal and cytotoxic activities, independent of the pyrimidine group. ju.edu.joju.edu.joresearchgate.net Therefore, combining the 3-aminobenzenesulfonamide moiety with the biologically significant pyrimidine ring is a rational design approach to generate novel chemical entities. The goal is to discover compounds with potentially improved efficacy, a different spectrum of activity, or a better safety profile compared to existing drugs.

Below are tables detailing research findings for closely related analogues, which provide context for the scientific interest in this compound.

Table 1: Biological Activity of Sulfadiazine and a Related Analogue

Compound Name Structure Target Organism Activity
Sulfadiazine (4-amino-N-pyrimidin-2-ylbenzenesulfonamide) Bacteria Antibiotic, inhibits dihydropteroate synthase samipubco.comproquest.com

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | | Mycobacterium tuberculosis H37Rv | Good antitubercular activity (MIC = 6.25 µg/mL) nih.gov |

Table 2: Investigated Activity of 3-Aminobenzenesulfonamide Derivatives

Compound Series General Structure Investigated Activity Findings

| N-Acylated derivatives of 3-amino-N-methylbenzenesulfonamide | | Antibacterial, Anti-candidal, Cytotoxic | Minimal antibacterial activity, but good anti-candidal activity for several derivatives (MIC = 16-64 µg/mL). ju.edu.jo |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-acetylaminobenzenesulfonyl chloride
2-aminopyrimidine
3-aminobenzenesulfonamide
3-amino-N-methylbenzenesulfonamide
3-nitrobenzenesulfonyl chloride
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
5-fluorouracil
Benzenesulfonamide
Cytosine
Guanidine
Methylamine
Sulfadiazine (4-amino-N-pyrimidin-2-ylbenzenesulfonamide)
Tetramethoxypropane
Thymine
Uracil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-3-1-4-9(7-8)17(15,16)14-10-12-5-2-6-13-10/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWQKLIHSSJGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322944
Record name 3-Amino-N-2-pyrimidinylbenzenesulfonamide
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Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7470-75-9
Record name NSC402437
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-2-pyrimidinylbenzenesulfonamide
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Synthetic Methodologies for 3 Amino N Pyrimidin 2 Ylbenzenesulfonamide and Its Derivatives

Classical Synthetic Approaches for N-pyrimidin-2-ylbenzenesulfonamides

Traditional methods for the synthesis of N-pyrimidin-2-ylbenzenesulfonamides have long been established, primarily relying on the robust and predictable reaction between sulfonyl chlorides and amines. These methods are foundational and continue to be widely used for their reliability and applicability to a broad range of substrates.

Sulfonyl Chloride Reaction with Amines

The most conventional and direct method for forming the sulfonamide linkage is the condensation of a substituted benzenesulfonyl chloride with an aminopyrimidine. Specifically, for the synthesis of N-pyrimidin-2-ylbenzenesulfonamide scaffolds, a benzenesulfonyl chloride is reacted with 2-aminopyrimidine.

This nucleophilic substitution reaction typically requires the presence of a base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. google.comcbijournal.com Organic bases, such as pyridine, are frequently employed and can also serve as the reaction solvent. cbijournal.comresearchgate.net The reaction is often performed in an inert co-solvent like acetone. researchgate.net While this method is effective for primary amines, aromatic amines may necessitate elevated temperatures and longer reaction times to achieve satisfactory yields. researchgate.net

General Reaction Scheme:

Reactants: Substituted Benzenesulfonyl Chloride, 2-Aminopyrimidine

Base/Solvent: Pyridine

Conditions: Stirring, often with heating

Product: N-pyrimidin-2-ylbenzenesulfonamide derivative

The primary challenge with this approach can be the separation of the final product from byproducts and the base, sometimes requiring demanding purification steps. researchgate.net

Multi-step Reaction Sequences for Substituted Benzenesulfonamide-Pyrimidine Hybrids

To synthesize the specific target compound, 3-amino-N-pyrimidin-2-ylbenzenesulfonamide, a multi-step approach is typically necessary. This is because the amino group on the benzene (B151609) ring is also nucleophilic and would interfere with the desired reaction if not protected or introduced at a later stage. Two primary strategies are employed:

Nitro-Group Reduction Route: This common method begins with a benzenesulfonyl chloride containing a nitro group at the desired position (e.g., 3-nitrobenzenesulfonyl chloride). This precursor is reacted with 2-aminopyrimidine under standard conditions to form the corresponding 3-nitro-N-pyrimidin-2-ylbenzenesulfonamide intermediate. The final step involves the selective reduction of the nitro group to an amino group, yielding the target compound. google.com

Acylamino-Group Hydrolysis Route: An alternative strategy starts with an N-acyl-protected aminobenzenesulfonyl halide (e.g., 3-(acetylamino)benzenesulfonyl chloride). This compound is first condensed with 2-aminopyrimidine. The resulting N-acyl-protected intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the acyl group and reveal the free amino group of the final product. google.com

These multi-step sequences allow for the precise placement of substituents like the amino group on the benzenesulfonamide (B165840) core, making them indispensable for creating specifically functionalized derivatives. google.com

Advanced Synthetic Strategies

In response to the growing need for more efficient and environmentally friendly chemical processes, advanced synthetic strategies have been developed for sulfonamide synthesis. These methods aim to reduce reaction times, minimize waste, and simplify purification procedures.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry principles have been increasingly applied to the synthesis of sulfonamides, focusing on reducing the use of hazardous organic solvents and reagents.

Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry. One such technique is mechanosynthesis, which uses mechanical force, often through ball milling, to initiate chemical reactions. A one-pot, solvent-free mechanochemical process has been demonstrated for sulfonamide synthesis, involving the tandem oxidation-chlorination of disulfides followed by amination. rsc.org This method avoids the use of bulk organic solvents, significantly reducing waste. rsc.org

The environmental friendliness of this approach can be quantified using green metrics like the E-factor, which measures the amount of waste generated per unit of product. Mechanochemical methods show a dramatically lower E-factor compared to traditional solution-based protocols. rsc.org

MetricSynthetic StepSolution-Based MethodMechanochemical Method
E-Factor Sulfonyl Chloride Synthesis~209~3
E-Factor Sulfonamide Synthesis~112~1

This table illustrates the significant reduction in waste achieved by mechanochemical methods compared to traditional solution-based synthesis for sulfonamides, as reported in green chemistry studies. rsc.org

Another solvent-free approach involves using organocatalysts to promote the reaction under neat (solventless) conditions, which can offer high yields with simplified workup procedures. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved yields compared to conventional heating methods. organic-chemistry.orgnih.gov

This technique has been successfully applied to the synthesis of various sulfonamide derivatives, including those containing pyrimidine (B1678525) rings. nih.govsemanticscholar.orgresearchgate.net A notable advantage is the ability to perform reactions under milder conditions and often with simplified purification. organic-chemistry.org For instance, sulfonamides can be synthesized directly from sulfonic acids using an activating agent and microwave irradiation, bypassing the need to isolate the often-unstable sulfonyl chloride intermediates. organic-chemistry.org

MethodReactantsReaction TimeYield
Conventional Sulfonic Acid + AmineSeveral hoursModerate
Microwave Sulfonic Acid + Amine10-20 minutesHigh to Excellent

This table provides a general comparison of reaction times and yields for sulfonamide synthesis, highlighting the efficiency gains from microwave-assisted methods. organic-chemistry.org

The rapid and efficient heating provided by microwaves makes this a highly attractive method for building libraries of pyrimidine-sulfonamide derivatives for research and drug discovery. nih.govresearchgate.net

Ultrasound-Assisted Synthesis Pathways

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green chemistry approach that can significantly accelerate reaction rates and improve yields. acs.orgguidechem.com This technique, known as sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances chemical reactivity. researchgate.net While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed, the application of this technology to the synthesis of both pyrimidine and sulfonamide moieties is well-documented, suggesting its high potential for this target molecule.

The benefits of ultrasound assistance in the synthesis of pyrimidine derivatives include drastically reduced reaction times—from hours to minutes—and increased product yields. acs.orgresearchgate.net For instance, multicomponent reactions to form pyrimidine rings are significantly more efficient under ultrasonic irradiation compared to conventional heating methods. google.com Similarly, the formation of sulfonamide bonds via condensation reactions can be promoted by ultrasound, often in the presence of a catalyst, leading to high yields in shorter time frames. egranth.ac.inchemicalbook.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their eco-friendly credentials. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Related Scaffolds

Reaction TypeConditionsReaction Time (Conventional)Reaction Time (Ultrasound)Yield (Conventional)Yield (Ultrasound)Reference
Pyrimidine SynthesisCyclocondensation4 - 6 hours20 - 30 minutes55 - 70%80 - 88% google.com
Sulfonamide SynthesisCondensationNot specified20 - 25 minutesNot specified>85% egranth.ac.in

This table illustrates the general advantages of ultrasound in related syntheses, highlighting its potential applicability to the synthesis of the title compound.

Catalytic Approaches (e.g., Metal-Free Oxidative Coupling) for Sulfonamide Formation

Traditional methods for sulfonamide synthesis often rely on the reaction of amines with sulfonyl chlorides. However, modern catalytic approaches, particularly metal-free oxidative coupling reactions, provide milder and more efficient alternatives. These methods avoid the use of hazardous reagents like sulfonyl chlorides and often exhibit broad functional group tolerance. orgsyn.orgchemicalbook.com

One prominent metal-free approach involves the iodine-catalyzed oxidative coupling of sodium sulfinates or sulfonyl hydrazides with amines. acs.orgchemicalbook.com In these reactions, an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), is used to facilitate the formation of the S-N bond. guidechem.com For example, tetra-n-butylammonium iodide (TBAI) can catalyze the oxidative coupling of sodium sulfinates with a variety of amines under mild conditions, accommodating sensitive functional groups like hydroxyls. acs.org

Electrochemical methods also present a powerful metal-free strategy for the direct oxidative coupling of thiols and amines to form sulfonamides. prepchem.comresearchgate.net This technique is driven by electricity, requires no sacrificial chemical oxidants, and generates hydrogen as the only byproduct, making it an exceptionally green process. prepchem.comnih.gov The reaction proceeds through the anodic oxidation of both the thiol and the amine, leading to the formation of the sulfonamide bond with high efficiency and broad substrate scope. prepchem.com

Table 2: Examples of Metal-Free Catalytic Systems for Sulfonamide Synthesis

Catalyst/SystemReactantsOxidantKey AdvantagesReference
TBAISodium Sulfinates + AminesTBHPMild conditions, tolerates hydroxyl groups acs.org
IodineSulfonyl Hydrazides + AminesTBHPReadily available starting materials, short reaction times chemicalbook.com
ElectrochemicalThiols + AminesElectricity (Anodic Oxidation)No chemical oxidants, green byproduct (H₂), rapid prepchem.comnih.gov

Coupling Reactions (e.g., Buchwald-Hartwig Type Reactions) for Pyrimidine-Sulfonamide Linkages

The formation of the crucial N-aryl bond between the pyrimidine ring and the benzenesulfonamide moiety can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. orgsyn.orgchemicalbook.com This reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with a wide range of aryl halides or sulfonates and amines, including sulfonamides. egranth.ac.inorgsyn.org

The Buchwald-Hartwig amination typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide (e.g., 2-chloropyrimidine) with a sulfonamide (e.g., 3-aminobenzenesulfonamide (B1265440), where the sulfonamide nitrogen acts as the nucleophile). nih.gov The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as Xantphos or various biarylphosphines often providing the best results. nih.govderpharmachemica.com

While palladium is the most common catalyst, nickel-based systems have also been developed for similar transformations, sometimes offering a more cost-effective alternative. chemicalbook.comchemicalbook.com These reactions have been successfully applied to heteroaryl halides, including chloropyrimidines, demonstrating their utility in synthesizing complex molecules like N-(pyrimidin-2-yl)benzenesulfonamide derivatives. google.comgoogle.com The reaction conditions are generally mild and tolerant of various functional groups. chemicalbook.com

Schiff Base Condensation Pathways for Pyrimidine-Benzenesulfonamide Adducts

Schiff base formation provides a versatile pathway for creating adducts that can be further modified or used as final products. A Schiff base, or azomethine, is formed through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net In the context of this compound derivatives, this reaction can be envisioned in several ways.

One potential pathway involves the reaction of the primary amino group on the benzenesulfonamide ring of a pre-formed sulfonamide with a suitable aldehyde. For instance, reacting a compound like 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with various substituted benzaldehydes leads to the formation of Schiff base derivatives. mdpi.com This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acid. nih.govtandfonline.com

Alternatively, a Schiff base could be formed from 2-aminopyrimidine and a substituted benzaldehyde first. egranth.ac.inresearchgate.net The resulting N-benzylidine-2-aminopyrimidine could then undergo further reactions. This strategy is useful for introducing diversity into the final molecule. The synthesis of these Schiff bases is generally straightforward, proceeding with good yields. researchgate.net

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of the target compound and its derivatives relies on the availability of key precursors and intermediates. The two primary building blocks are a substituted benzenesulfonyl moiety and a 2-aminopyrimidine core.

The synthesis of 3-aminobenzenesulfonamide typically starts from 3-nitrobenzenesulfonyl chloride . This intermediate is prepared by the sulfochlorination of nitrobenzene with chlorosulfonic acid. google.comprepchem.com The reaction conditions, such as temperature and the use of additional reagents like thionyl chloride, can be optimized to achieve high yields. prepchem.com The resulting 3-nitrobenzenesulfonyl chloride is then converted to 3-nitrobenzenesulfonamide by reaction with ammonia. chemicalbook.com The final step is the reduction of the nitro group to an amine. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like iron or tin(II) chloride in acidic media. chemicalbook.comwikipedia.orgcommonorganicchemistry.com

The 2-aminopyrimidine intermediate can be synthesized through several routes. A common laboratory method involves the condensation of guanidine with 1,1,3,3-tetramethoxypropane in the presence of an acid. google.com Alternatively, it can be prepared from 2-chloropyrimidine. The synthesis of 2-chloropyrimidine itself can be achieved from 2-aminopyrimidine via a Sandmeyer-type reaction, using sodium nitrite in hydrochloric acid. orgsyn.orggoogle.com 2-Chloropyrimidine then serves as an electrophile for coupling with the sulfonamide.

Spectroscopic and Structural Elucidation of 3 Amino N Pyrimidin 2 Ylbenzenesulfonamide Analogues

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Pyrimidine-Benzenesulfonamide Derivatives

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within pyrimidine-benzenesulfonamide derivatives. The infrared spectrum of these compounds is marked by distinct absorption bands corresponding to the vibrations of the amino (-NH2), sulfonamide (-SO2NH-), pyrimidine (B1678525), and benzene (B151609) ring moieties.

The sulfonamide group itself gives rise to several key signals. Strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1344–1310 cm⁻¹ and 1187–1143 cm⁻¹, respectively. nih.govingentaconnect.com For pyrimidine derivatives, which exist in the amido form, the SO2 symmetric stretching band is often found between 1170 and 1145 cm⁻¹. acs.org The S-N stretching vibration appears in the 924–906 cm⁻¹ region. nih.gov

The N-H stretching vibrations are also prominent. The primary aromatic amine (-NH2) group generally shows two bands in the range of 3459–3338 cm⁻¹, corresponding to asymmetric and symmetric stretching. ingentaconnect.com The N-H stretch of the sulfonamide group (R-NH-SO2) typically appears as a single band in the 3349–3200 cm⁻¹ region. nih.govingentaconnect.com Aromatic C=C stretching vibrations from both the benzene and pyrimidine rings are found in the 1651-1489 cm⁻¹ region. ingentaconnect.comresearchgate.net

Table 1: Typical FTIR Absorption Bands for Pyrimidine-Benzenesulfonamide Derivatives

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
Asymmetric N-H Stretch Aromatic -NH₂ 3459 - 3390
Symmetric N-H Stretch Aromatic -NH₂ 3338 - 3279
N-H Stretch Sulfonamide (-SO₂NH-) 3349 - 3200
C=C Stretch Aromatic Rings 1651 - 1489
Asymmetric S=O Stretch Sulfonamide (-SO₂) 1344 - 1310
Symmetric S=O Stretch Sulfonamide (-SO₂) 1187 - 1143

Raman Spectroscopy Applications for Molecular Vibrational Analysis

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of pyrimidine-benzenesulfonamide analogues. The Raman spectra of these compounds are influenced by factors such as molecular conformation, protonation state, and intermolecular interactions like hydrogen bonding. nih.govacs.org

For the closely related analogue sulfadiazine, key characteristic peaks in the solid-state Raman spectrum appear at approximately 845, 992, 1096, 1148, and 1595 cm⁻¹. acs.org The most intense signal, observed around 1148 cm⁻¹, is attributed to the sulfonamide group's symmetric SO2 stretching vibration. acs.org Surface-Enhanced Raman Spectroscopy (SERS) studies have shown that when sulfadiazine adsorbs onto gold nanoparticles via its terminal amino group, a wagging vibration exhibits a significant frequency shift and becomes a very strong peak, highlighting the technique's sensitivity to molecular orientation and interaction. nih.govacs.org

Table 2: Characteristic Raman Peaks for Sulfadiazine (Analogue)

Vibrational Assignment Functional Group/Moiety Typical Wavenumber (cm⁻¹)
Ring Breathing/Stretching Aromatic Rings 1595
Symmetric S=O Stretch Sulfonamide (-SO₂) 1148
C-H In-plane Bending Aromatic Rings 1096
Ring Breathing Pyrimidine Ring 992

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information on the number and types of protons in a molecule. In pyrimidine-benzenesulfonamide derivatives, the aromatic protons on the benzene and pyrimidine rings typically appear as complex multiplets in the downfield region, generally between 6.5 and 8.5 ppm. massbank.eu

The proton of the sulfonamide group (-SO2NH-) is acidic and its chemical shift is sensitive to the solvent and concentration. It usually appears as a singlet in the range of 8.7 to 11.8 ppm. ingentaconnect.comresearchgate.net The protons of the primary amino group (-NH2) on the benzene ring also give rise to a singlet, typically found more upfield, around 4.1 to 5.9 ppm. ingentaconnect.commassbank.eu The specific positions and splitting patterns of the aromatic signals are dictated by the substitution pattern on the rings.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Pyrimidine-Benzenesulfonamide Derivatives (in DMSO-d₆)

Proton Type Functional Group Typical Chemical Shift (δ, ppm) Multiplicity
Sulfonamide Proton -SO₂NH- 8.7 - 11.8 Singlet
Aromatic Protons Benzene & Pyrimidine Rings 6.5 - 8.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation for Carbon Framework

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. In pyrimidine-benzenesulfonamide analogues, the carbon signals are spread over a wide range of chemical shifts. The aromatic carbons of both the benzene and pyrimidine rings typically resonate in the region between 111 and 161 ppm. ingentaconnect.comresearchgate.net

The carbon atom of the benzene ring directly attached to the sulfur atom (C-S) is found in a specific range, while the carbon attached to the amino group (C-N) is also identifiable. The carbons of the pyrimidine ring have distinct chemical shifts, with those adjacent to the nitrogen atoms generally appearing further downfield. For example, in sulfadiazine, the pyrimidine carbons appear at approximately 154.1, 158.9, and 108.0 ppm, while the benzene carbons appear at 152.9, 128.5, 127.1, and 113.1 ppm. researchgate.net

Table 4: Representative ¹³C NMR Chemical Shifts for Sulfadiazine (Analogue)

Carbon Atom Location Moiety Typical Chemical Shift (δ, ppm)
C-NH₂ Benzene Ring 151 - 153
C-S Benzene Ring 127 - 129
C-H Benzene Ring 113 - 129
C-N (Sulfonamide) Pyrimidine Ring 158 - 160
C-H (between Ns) Pyrimidine Ring 153 - 155

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily identified, confirming the molecular formula. For 3-amino-N-pyrimidin-2-ylbenzenesulfonamide (C₁₀H₁₀N₄O₂S), the expected exact mass of the protonated molecule is approximately 251.06 m/z. massbank.eu

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways for sulfonamides. A common and diagnostic fragmentation involves the cleavage of the S-N bond between the sulfonamide group and the pyrimidine ring, or the C-S bond between the benzene ring and the sulfonyl group. ingentaconnect.comacs.org

Key fragment ions observed for the related compound sulfadiazine include:

m/z 185: Resulting from the loss of the SO₂ group.

m/z 156: A highly characteristic fragment for many sulfonamides, corresponding to the [H₂N-C₆H₄-SO₂]⁺ ion, formed by the cleavage of the S-N bond. acs.orgresearchgate.net

m/z 108: Corresponding to the aminobenzenesulfonyl fragment [H₂N-C₆H₄-S]⁺. researchgate.net

m/z 92: Corresponding to the anilinium ion [C₆H₄NH₂]⁺. researchgate.net

These fragmentation patterns provide definitive structural confirmation for the benzenesulfonamide (B165840) and pyrimidine moieties within the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectra of pyrimidine-benzenesulfonamide derivatives are characterized by absorption bands in the UV-visible region, which arise from electronic transitions between molecular orbitals. For instance, a Schiff base derivative, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide, has been studied using both experimental and computational methods to understand its electronic properties. researchgate.net

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) provide insights into the nature of these transitions. For related compounds, such as (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamide, the UV-Vis absorption spectrum in a solvent like DMSO shows strong peaks that are consistent with calculated electronic transitions. researchgate.net These absorptions are typically assigned to π → π* and n → π* transitions originating from the aromatic rings and the sulfonamide linkage. The precise wavelength of maximum absorption (λmax) is influenced by the specific substituents on the benzene and pyrimidine rings, as well as the solvent used for the measurement. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been extensively used to elucidate the structures of various pyrimidine-benzenesulfonamide analogues, providing valuable data on bond lengths, bond angles, and molecular conformation.

Single-crystal X-ray diffraction analysis of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide (sulfadiazine), a close structural analogue of the title compound, reveals detailed crystallographic information. The structure was determined to be monoclinic, belonging to the P21/c space group. bas.bg The atoms surrounding the sulfur atom of the sulfonamide group are arranged in a distorted tetrahedral geometry. bas.bg

The crystallographic data for sulfadiazine and another analogue, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, are summarized in the table below. These data highlight the common structural features and variations within this class of compounds. For example, the dihedral angle between the phenyl and pyrimidine rings is a key conformational parameter, measuring 63.07 (7)° in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. nih.gov

Parameter4-amino-N-pyrimidin-2-ylbenzenesulfonamide bas.bgN-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide nih.gov4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide nih.gov
Chemical FormulaC10H10N4O2SC13H13N3O3SC17H13N5O4S
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP21/cP21/cP21/c
a (Å)13.6210(9)Data not available18.579(2)
b (Å)5.9250(3)Data not available5.7731(7)
c (Å)14.9910(9)Data not available17.372(2)
α (°)90Data not available90
β (°)114.574(2)Data not available115.99(1)
γ (°)90Data not available90
Volume (ų)1100.8(1)Data not available1674.73
Z444

The supramolecular architecture of pyrimidine-benzenesulfonamide crystals is governed by a network of non-covalent interactions. Hydrogen bonds are particularly significant in directing the crystal packing. In the crystal structure of sulfadiazine, molecules are linked by N-H···O hydrogen bonds. bas.bg Similarly, in other analogues, N-H···N and N-H···O interactions are common, often leading to the formation of dimers or extended chains. nih.govnih.govnih.gov For instance, in one derivative, molecules related by inversion centers form hydrogen-bonded dimers involving the sulfonamide N-H group and a nitrogen atom of the pyrimidine ring. nih.gov In another case, N-H···N hydrogen bonding links adjacent molecular chains, resulting in a three-dimensional network. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and pyrimidine rings contribute significantly to the stability of the crystal lattice. nih.gov These interactions can occur between neighboring molecules, forming molecular chains or stacks. nih.gov In N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π-π interactions between the phenyl and pyrimidine groups of adjacent molecules create chains parallel to the rsc.org direction. nih.gov The inter-centroid distances and slippage of these stacked rings are key parameters in describing the strength and geometry of these interactions. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the others. By mapping properties like normalized contact distance (d_norm) onto this surface, regions of significant intermolecular contact can be identified.

For sulfonamide structures, the most significant contributions to the Hirshfeld surface typically come from H···O/O···H and H···H contacts. nih.goviucr.org For example, in one study of a sulfamethoxazole derivative, H···O interactions accounted for 54.1% and H···H interactions for 29.2% of the total surface contacts. iucr.org Other important interactions include C···H/H···C and H···N/N···H contacts. nih.goviucr.org The presence of sharp spikes in the fingerprint plots can indicate specific, strong interactions like N-H···N hydrogen bonds. iucr.org This quantitative approach complements the structural analysis from X-ray diffraction, providing a deeper understanding of the forces that control the supramolecular assembly in these crystals. nih.gov

Investigation of Biological Targets and Molecular Mechanisms of Action in Vitro Focus

Enzyme Inhibition Assays

Derivatives of 3-aminobenzenesulfonamide (B1265440) have been systematically evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread and physiologically important, while the transmembrane isoforms hCA IX and hCA XII are tumor-associated and considered important targets for anticancer therapies.

A series of pyridinium derivatives of 3-aminobenzenesulfonamide demonstrated potent inhibitory activity against all four tested isoforms: hCA I, hCA II, hCA IX, and hCA XII. Notably, many of these compounds exhibited excellent, nanomolar-range inhibition against the cancer-related isoform hCA IX. nih.gov Some derivatives also showed nanomolar to sub-nanomolar inhibition of hCA XII. nih.gov The inhibitory potency of these sulfonamides was also significant against the cytosolic isoforms hCA I and II. nih.gov

Docking studies have suggested that these compounds bind to the active site of carbonic anhydrases, with a preference for the P1 hydrophobic site, which supports the observed inhibition profiles. nih.gov The positively charged nature of the pyridinium derivatives may enhance their inhibitory action on membrane-bound isoforms like hCA IX and XII. nih.gov

Similarly, benzenesulfonamides decorated with dihydropyrimidin(thi)ones have been profiled for their carbonic anhydrase inhibitory activity. Many of these derivatives were found to be potent and selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov For instance, a 2-aminopyrimidine derivative showed a Kᵢ of 8.9 nM against hCA IX and 5.3 nM against hCA XII. nih.gov In some cases, subnanomolar inhibition was observed against hCA II. nih.gov

Novel synthesized pyrimidine (B1678525) derivatives have also shown effective inhibition of hCA I and hCA II, with Kᵢ values ranging from 39.16 ± 7.70 to 144.62 ± 26.98 nM for hCA I and 18.21 ± 3.66 to 136.35 ± 21.48 nM for hCA II. researchgate.netnih.gov

Table 1: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Pyrimidine-Benzenesulfonamide Derivatives

Compound TypehCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)Reference
Pyridinium derivatives of 3-aminobenzenesulfonamidePotent InhibitionPotent InhibitionNanomolar rangeNanomolar to sub-nanomolar range nih.gov
Benzenesulfonamide-dihydropyrimidin(thi)ones-Subnanomolar in some casesNanomolar range (e.g., 8.9 nM)Nanomolar range (e.g., 5.3 nM) nih.gov
Novel pyrimidine derivatives39.16 ± 7.70–144.62 ± 26.98 nM18.21 ± 3.66–136.35 ± 21.48 nM-- researchgate.netnih.gov

Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. They act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA).

A series of N-sulfonamide 2-pyridone derivatives, which combine the structural features of sulfonamides and pyrimidines, were designed as dual inhibitors of DHPS and dihydrofolate reductase (DHFR). nih.gov In vitro enzyme assays demonstrated that these compounds can effectively inhibit DHPS. nih.gov For instance, one of the most potent compounds in the series exhibited an IC₅₀ value of 2.76 µg/mL against DHPS. nih.gov Docking studies have indicated that these compounds occupy both the p-aminobenzoic acid and the pterin binding pockets of the DHPS active site. nih.govacs.org

The inhibitory action of sulfonamides on DHPS has been extensively studied, and it is established that compounds like sulfadiazine are competitive inhibitors of this enzyme, with Kᵢ values in the micromolar range. nih.gov

Table 2: In Vitro Inhibition of Dihydropteroate Synthetase by Pyrimidine-Benzenesulfonamide Derivatives

Compound TypeIC₅₀Reference
N-sulfonamide 2-pyridone derivatives2.76 µg/mL (most potent) nih.gov

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. dovepress.com Statins, the most common HMG-CoA reductase inhibitors, are widely used to lower cholesterol levels.

Several pyrimidine derivatives have been investigated as potential HMG-CoA reductase inhibitors. nih.gov A series of 3,5-dihydroxyheptenoic acid derivatives incorporating a pyrazolopyrimidine scaffold were synthesized and showed potent in vitro inhibitory activity against HMG-CoA reductase. nih.gov These scaffolds serve as a substitute for the hexahydronaphthalene ring found in naturally occurring HMG-CoA reductase inhibitors. nih.gov

Table 3: In Vitro Inhibition of HMG-CoA Reductase by Pyrimidine Derivatives

Compound TypeActivityReference
Pyrazolopyrimidine-containing 3,5-dihydroxyheptenoic acid derivativesPotent in vitro inhibition nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. nih.gov It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target for agricultural applications to reduce nitrogen loss from urea-based fertilizers. nih.gov

While specific data on the urease inhibitory activity of 3-amino-N-pyrimidin-2-ylbenzenesulfonamide is limited, related heterocyclic compounds have been explored as urease inhibitors. For instance, oxazole-based imidazopyridine scaffolds have demonstrated significant in vitro urease inhibition, with some analogues being more potent than the standard inhibitor thiourea. nih.gov The inhibitory mechanism of many compounds involves the chelation of the nickel ions in the active site of the enzyme. dergipark.org.tr

The search for potent and non-toxic urease inhibitors is an active area of research, and the pyrimidine-benzenesulfonamide scaffold could be a promising starting point for the design of new inhibitors.

Table 4: In Vitro Inhibition of Urease by Related Heterocyclic Compounds

Compound TypeIC₅₀Reference
Oxazole-based imidazopyridine scaffolds5.68 ± 1.66 µM to 10.45 ± 2.57 µM (most potent) nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development.

A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as CDK inhibitors. nih.gov Many of these compounds demonstrated strong inhibitory activity against CDK9 and significant anti-proliferative activity in pancreatic cancer cell lines. nih.gov The anticancer activity of this class of compounds was found to be related to their CDK9 inhibition. nih.gov

Furthermore, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were developed as potent CDK2 inhibitors. nih.gov The most promising compound in this series exhibited an IC₅₀ of 64.42 nM against CDK2/cyclin A2 and showed broad antiproliferative efficacy against various cancer cell lines. nih.gov

Table 5: In Vitro Inhibition of Cyclin-Dependent Kinases by Pyrimidine-Benzenesulfonamide Derivatives

Compound TypeTargetIC₅₀Reference
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivativesCDK9Strong inhibition nih.gov
N-(pyridin-3-yl)pyrimidin-4-amine derivativesCDK2/cyclin A264.42 nM (most potent) nih.gov

The versatile scaffold of pyrimidine-benzenesulfonamide has been explored for its inhibitory potential against a range of other enzymes. Novel synthesized pyrimidine derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Kᵢ values in the nanomolar range. researchgate.netnih.gov Specifically, the Kᵢ values were between 33.15 ± 4.85 and 52.98 ± 19.86 nM for AChE, and between 31.96 ± 8.24 and 69.57 ± 21.27 nM for BChE. researchgate.net These enzymes are relevant targets for neurodegenerative diseases like Alzheimer's.

The same study also reported inhibitory activity against α-glycosidase and aldose reductase, which are targets for diabetes and its complications. researchgate.net The Kᵢ values for α-glycosidase ranged from 17.37 ± 1.11 to 253.88 ± 39.91 nM, and for aldose reductase, they were in the range of 648.82 ± 53.74 to 1902.58 ± 98.90 nM. researchgate.net

Furthermore, a series of pyrimidine sulfonamide derivatives were evaluated for their anticancer activity, and molecular docking studies suggested that they may interact with the active site of PI3Kα, a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov

Table 6: In Vitro Inhibition of Other Enzymes by Pyrimidine-Benzenesulfonamide Derivatives

Compound TypeTarget EnzymeKᵢ/ActivityReference
Novel pyrimidine derivativesAcetylcholinesterase (AChE)33.15 ± 4.85–52.98 ± 19.86 nM researchgate.net
Butyrylcholinesterase (BChE)31.96 ± 8.24–69.57 ± 21.27 nM researchgate.net
α-Glycosidase17.37 ± 1.11–253.88 ± 39.91 nM researchgate.net
Aldose Reductase648.82 ± 53.74–1902.58 ± 98.90 nM researchgate.net
Pyrimidine sulfonamide derivativesPI3KαGood binding in molecular docking nih.gov

Cellular Pathway Modulation

The interaction of sulfonamide derivatives with cellular pathways is a subject of ongoing research, revealing a spectrum of activities from cell cycle modulation to the induction of programmed cell death and interference with microbial communities.

Effects on Cell Cycle Progression (in vitro studies)

While direct studies on this compound are unavailable, research on other sulfonamide derivatives demonstrates their capacity to interfere with cell cycle progression in cancer cell lines. This interference is a key mechanism behind their potential anti-proliferative effects.

For instance, a novel derivative of sulfadiazine, compound 7c , was shown to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells researchgate.net. Similarly, a 2,4-dinitrobenzenesulfonamide derivative, referred to as S1 , triggered a G0/G1 blockade in Jurkat T-cell acute lymphoblastic leukemia cells and a G2/M phase arrest in K562 chronic myelogenous leukemia cells researchgate.net. Another study on sulfonamide analogues of the natural product cryptopleurine found that compound 5b induced G0/G1 cell cycle arrest in a concentration-dependent manner in Caki-1 renal cancer cells acs.org.

These findings suggest that the benzenesulfonamide (B165840) scaffold is a viable pharmacophore for the development of agents that can halt the proliferation of cancer cells by disrupting the cell division cycle at various checkpoints. The specific phase of arrest appears to be dependent on both the chemical structure of the sulfonamide derivative and the genetic background of the cancer cell line.

Table 1: Effects of Sulfonamide Derivatives on Cell Cycle Progression in Cancer Cell Lines

CompoundCell LineEffect
Sulfadiazine derivative (7c)MCF-7 (Breast Cancer)S Phase Arrest researchgate.net
2,4-dinitrobenzenesulfonamide (S1)Jurkat (T-ALL)G0/G1 Blockade researchgate.net
2,4-dinitrobenzenesulfonamide (S1)K562 (CML)G2/M Arrest researchgate.net
Sulfonamide analogue (5b)Caki-1 (Renal Cancer)G0/G1 Arrest acs.org

Induction of Apoptosis (in vitro studies)

The ability to induce apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Several studies have demonstrated that various sulfonamide derivatives are potent inducers of apoptosis in cancer cells through diverse molecular pathways.

A sulfadiazine derivative, compound 7c , was evaluated for its effect on programmed cell death using the Annexin V/PI apoptosis assay in MCF-7 cells, confirming its pro-apoptotic activity researchgate.net. Another class of compounds, bis(sulfonamide) anionophores, has been shown to disrupt cellular ionic homeostasis, leading to the induction of a caspase-dependent intrinsic pathway of apoptosis acs.org. This was confirmed by observing changes in mitochondrial membrane potential, cytochrome c leakage, and the activation of caspases acs.org.

Furthermore, the established anti-inflammatory drug sulfasalazine, which contains a sulfonamide moiety, has been identified as a potent pro-apoptotic agent in T-lymphocytes from patients with Crohn's disease nih.gov. Its mechanism involves the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which leads to the activation of the mitochondrial apoptosis signaling pathway, subsequently activating caspase-9 and caspase-3 nih.gov. Hybrid molecules incorporating sulfonamides, such as acridine/sulfonamide hybrids, have also been investigated as apoptosis inducers, with some compounds showing significant pro-apoptotic effects in HepG2 human liver cancer cells nih.gov.

These studies collectively indicate that the sulfonamide scaffold can be chemically modified to create compounds that trigger apoptosis through both intrinsic (mitochondrial) and potentially other cellular pathways, making them promising candidates for cancer therapy nih.gov.

Table 2: Pro-Apoptotic Activity of Various Sulfonamide Derivatives

Compound/Derivative ClassCell Line/TypeKey Apoptotic Events
Sulfadiazine derivative (7c)MCF-7 (Breast Cancer)Induction of apoptosis confirmed by Annexin V/PI assay researchgate.net.
Bis(sulfonamide) anionophoresNot specifiedCaspase-dependent intrinsic pathway, mitochondrial membrane potential changes, cytochrome c leakage acs.org.
SulfasalazineT-lymphocytesDownregulation of Bcl-2 and Bcl-xL, activation of caspase-9 and caspase-3 nih.gov.
Acridine/Sulfonamide hybrid (8b)HepG2 (Liver Cancer)26.9% of cells in early and late apoptosis nih.gov.

Inhibition of Biofilm Formation (in vitro studies)

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability to inhibit or disrupt these biofilms is a critical area of antimicrobial research.

Studies have shown that sulfonamides, particularly when complexed with metals, can effectively inhibit biofilm formation. At subinhibitory concentrations, these metal-sulfonamide complexes were found to reduce the adhesion and biofilm formation of several species of rapidly growing mycobacteria nih.govresearchgate.net. It is proposed that this anti-biofilm activity may be due to the inhibition of cyclic dimeric guanosine monophosphate (c-di-GMP) synthesis, a key signaling molecule in biofilm formation nih.govresearchgate.net.

Silver sulfadiazine, a widely used topical antimicrobial, has demonstrated strong anti-biofilm effects. In vitro studies have shown that an aerosol formulation of silver sulfadiazine has total bactericidal activity on biofilms of Pseudomonas aeruginosa and significant activity against biofilms of both methicillin-resistant and methicillin-sensitive Staphylococcus aureus nih.gov. The treatment affected biofilm viability, biomass, and structure nih.gov. It is important to note that while silver sulfadiazine is effective at reducing the bacterial load of P. aeruginosa in mixed biofilms, Candida albicans can persist oup.com.

Table 3: Anti-Biofilm Activity of Sulfonamide-Based Agents

AgentTarget Microorganism(s)Observed Effect
Sulfonamides complexed with metalsRapidly growing mycobacteriaReduction of adhesion and biofilm formation at subinhibitory concentrations nih.govresearchgate.net.
Silver Sulfadiazine (aerosol)Pseudomonas aeruginosa, MRSA, MSSATotal bactericidal activity on biofilms, reduction in viability, biomass, and altered structure nih.gov.

Investigation of Specific Molecular Pathways (e.g., protein interactions, signal transduction)

The molecular mechanisms of sulfonamides are diverse and extend beyond their classic antibacterial action. Their ability to interact with various proteins and modulate signal transduction pathways is key to their broad range of biological activities.

The primary and most well-understood mechanism for the antibacterial action of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) biorxiv.orgnih.gov. This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, which in turn inhibits bacterial growth and replication nih.gov.

In the context of cancer and inflammation, recent studies have shown that sulfadiazine can exert its effects by modulating inflammatory pathways. In HepG2 and MCF7 cancer cells, sulfadiazine was found to inhibit the gene expression of pro-inflammatory mediators such as TNFα and IL1b , as well as the enzymes Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) nih.govnih.gov. Some sulfonamide derivatives have been specifically designed as selective COX-2 inhibitors , which is a key target in anti-inflammatory and cancer therapies openaccesspub.org.

Furthermore, some sulfonamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, which is crucial for tumor growth and metastasis nih.gov. The induction of apoptosis by sulfasalazine is mediated through the mitochondrial pathway , involving the downregulation of Bcl-2 and Bcl-xL and the activation of caspase-9 and -3 nih.gov.

Target Identification Methodologies (e.g., chemical proteomics, affinity chromatography)

Identifying the specific molecular targets of a small molecule is crucial for understanding its mechanism of action and for the development of new drugs. While no specific target identification studies have been published for this compound, a variety of methods are employed to elucidate the targets of sulfonamide derivatives in general.

The classical target of antibacterial sulfonamides, dihydropteroate synthase (DHPS) , was identified through mechanism-based studies that recognized the structural similarity between sulfonamides and the enzyme's natural substrate, p-aminobenzoic acid (PABA) nih.gov.

In modern drug discovery, computational methods are increasingly used for initial target prediction. In silico target fishing or target prediction utilizes cheminformatics tools and machine learning algorithms to predict the biological targets of a small molecule based on its chemical structure royalsocietypublishing.org. This approach has been applied to various sulfonamide derivatives to predict their potential interacting proteins and therapeutic classes royalsocietypublishing.org.

For experimental validation, a range of techniques can be employed. These are broadly categorized into affinity-based and label-free methods.

Affinity-based pull-down methods involve immobilizing the small molecule (the "bait") onto a solid support, such as beads, and then incubating it with cell lysates. Proteins that bind to the molecule are "pulled down" and can then be identified using techniques like mass spectrometry.

Label-free methods identify protein targets by observing changes in their properties upon binding to the small molecule in its native state.

While these advanced techniques are standard in drug discovery, their specific application to elucidate the targets of this compound has not yet been reported in the scientific literature.

Design and Synthesis of Advanced Pyrimidine Benzenesulfonamide Analogues

Rational Drug Design Approaches for 3-amino-N-pyrimidin-2-ylbenzenesulfonamide Derivatives

Rational drug design for derivatives of this compound leverages an understanding of the target's three-dimensional structure and the compound's structure-activity relationships (SAR). This approach aims to optimize the interactions between the drug molecule and its biological target, thereby enhancing its therapeutic effects.

A key strategy involves the hybridization of pharmacophore fragments from different biologically active molecules. For instance, by combining the pyrimidine (B1678525) and sulfonamide moieties, both of which are present in numerous FDA-approved drugs, it is possible to generate novel derivatives with unique biological activities. nih.gov Molecular docking studies are instrumental in this process, allowing researchers to predict the binding modes and affinities of designed analogues with their target proteins. For example, docking analyses can reveal key interactions, such as those between a compound and the active site of an enzyme like PI3Kα, guiding further structural modifications. nih.gov

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are also crucial in the early stages of rational design. researchgate.netnih.gov These computational models predict the pharmacokinetic and toxicological properties of potential drug candidates, helping to identify molecules with favorable drug-likeness characteristics and a lower risk of failure in later developmental stages. nih.govmdpi.com For example, the bioavailability of a compound can be assessed using parameters such as lipophilicity (XLOGP3), molecular weight, polarity (TPSA), solubility, and flexibility (number of rotatable bonds). mdpi.com

Structure-activity relationship (SAR) studies, derived from the biological evaluation of synthesized analogues, provide valuable feedback for the design cycle. For instance, the introduction of different substituents on the pyrimidine or benzenesulfonamide (B165840) rings can significantly impact biological activity. Halogenation, for example, may improve the permeability of the molecule and enhance its antimicrobial activity. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Pyrimidine-Sulfonamide Frameworks

Scaffold hopping is a powerful strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov In the context of pyrimidine-benzenesulfonamide frameworks, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems like thiazoles, pyrroles, or pyrazines. nih.gov This strategy aims to identify new core structures that maintain the key binding interactions of the original scaffold while offering advantages in other properties. dundee.ac.uk

Bioisosteric replacement is a related technique that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com This can be used to modulate a compound's activity, alter its pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.com In the pyrimidine-sulfonamide framework, for example, a phenyl ring could be replaced by a thiophene or pyridine ring to improve solubility or other physicochemical properties. nih.govnih.gov Similarly, a carboxylic acid group, if present in a derivative, could be replaced by a tetrazole, which can be a useful strategy for improving blood-brain barrier penetration. researchgate.net

The following table illustrates potential bioisosteric replacements within the pyrimidine-benzenesulfonamide scaffold:

Original Functional GroupPotential Bioisosteric ReplacementRationale for Replacement
Phenyl RingThiophene, Pyridine, PyrroleModulate lipophilicity, improve solubility, explore new interactions with the target. nih.govnih.gov
SulfonamideSulfonylazideAct as a bioisostere for the sulfonamide pharmacophore. nih.gov
HydrogenFluorineBlock metabolic sites, modulate pKa of nearby basic groups. cambridgemedchemconsulting.com
Carboxylic AcidTetrazole, AcylsulfonamideImprove pharmacokinetic properties, enhance membrane permeability. researchgate.net

These strategies allow for the exploration of new chemical space around the this compound core, potentially leading to the discovery of next-generation analogues with superior therapeutic profiles.

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening

Combinatorial chemistry is a synthetic strategy that facilitates the rapid production of a large number of related compounds, known as a chemical library. researchgate.net This approach, coupled with high-throughput screening (HTS), allows for the efficient identification of new drug leads from a vast collection of molecules. researchgate.netresearchgate.net For pyrimidine-benzenesulfonamide analogues, combinatorial synthesis can be employed to systematically vary the substituents on both the pyrimidine and benzenesulfonamide rings.

The general process involves using a common core structure and reacting it with a diverse set of building blocks. researchgate.net Solid-phase synthesis is often utilized, where the core molecule is attached to a resin, and subsequent reactions are carried out in a stepwise manner. researchgate.net This allows for easy purification by simply washing away excess reagents and byproducts.

A hypothetical combinatorial library synthesis for this compound derivatives could involve:

Starting Material: A functionalized benzenesulfonyl chloride.

Reaction 1: Coupling of the benzenesulfonyl chloride with a library of diverse aminopyrimidines.

Reaction 2: Further modification of the pyrimidine or benzene (B151609) ring with a variety of reagents to introduce different functional groups.

This process can generate hundreds or even thousands of distinct compounds. researchgate.net These libraries are then subjected to high-throughput screening, where they are tested for activity against a specific biological target. acs.orgnih.gov For example, a library of 2-sulfonyl/sulfonamide pyrimidine derivatives was screened to identify novel covalent inhibitors of WRN helicase activity. acs.orgnih.gov

The following table outlines a simplified example of a combinatorial library design for pyrimidine-benzenesulfonamide derivatives:

ScaffoldR1 Substituent (on Benzene Ring)R2 Substituent (on Pyrimidine Ring)
Pyrimidine-Benzenesulfonamide-H, -CH3, -Cl, -F, -OCH3-NH2, -OH, -CH3, -CF3
Pyrimidine-Benzenesulfonamide-NO2, -CN, -COOH, -SO2NH2-Br, -I, -C2H5, -OCF3

This systematic approach allows for the comprehensive exploration of structure-activity relationships and the identification of promising lead compounds for further optimization.

Development of Prodrug Strategies for Optimized Delivery (excluding clinical trial data)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. ump.edu.pl Prodrug strategies are often employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. ump.edu.pl For this compound and its analogues, prodrug approaches can be designed to enhance their delivery to the target site.

One common strategy is to mask polar functional groups, such as amines or carboxylic acids, with lipophilic moieties to improve membrane permeability. ump.edu.pl For example, an amino group could be acylated to form an amide, which can be later cleaved by amidases in the body to release the active parent drug.

Another approach involves linking the drug to a pro-moiety that is a substrate for a specific transporter protein. For instance, linking a pyrimidine analogue to a stabilized dipeptide can target the intestinal di/tri-peptide transporter PepT1, potentially increasing oral bioavailability. nih.gov

The synthesis of prodrugs can be achieved through a one-pot, two-step procedure. For example, a parent drug with a secondary amine can be reacted with triphosgene to form a carbonyl-chloride intermediate, which is then reacted with an appropriate alcohol to yield the final carbamate prodrug. unisi.it

The following table summarizes potential prodrug strategies for pyrimidine-benzenesulfonamide analogues:

Prodrug TypePro-moietyTargeted Improvement
Ester ProdrugAlkyl or aryl groupsIncreased lipophilicity and membrane permeability.
Carbamate ProdrugAmino acid derivativesImproved aqueous solubility and potential for targeted transport. unisi.it
Phosphoramidate ProdrugPhosphoramidate groupEnhanced cell penetration and intracellular delivery of phosphorylated metabolites. ump.edu.pl

These strategies aim to improve the pharmacokinetic profile of the parent compound, leading to enhanced therapeutic efficacy without altering the intrinsic activity of the drug molecule itself. unisi.it

Future Directions and Emerging Research Avenues for 3 Amino N Pyrimidin 2 Ylbenzenesulfonamide

The landscape of medicinal chemistry is perpetually evolving, driven by technological advancements and a deeper understanding of biological processes. For scaffolds like 3-amino-N-pyrimidin-2-ylbenzenesulfonamide, which combines the pharmacologically significant pyrimidine (B1678525) and benzenesulfonamide (B165840) moieties, the future holds considerable promise. Emerging research is set to refine its design, uncover new therapeutic applications, elucidate its structural dynamics, and revolutionize its synthesis. This article explores the forward-looking research avenues that will shape the future of this important chemical entity and its derivatives.

Q & A

Basic: What synthetic methodologies are recommended for 3-amino-N-pyrimidin-2-ylbenzenesulfonamide?

Answer:
The most common synthesis involves reacting sulfonyl chlorides with amines. For example, benzene sulfonyl chloride can react with 3-aminopyrimidine under basic conditions (e.g., pyridine derivatives) to form the sulfonamide bond . An improved method uses 3-picoline or 3,5-lutidine as a base with catalytic N-arylsulfilimine to enhance coupling efficiency and reduce impurities . Yield optimization requires stoichiometric control, with slight excess of sulfonyl chloride (1.1–1.3 eq) and inert solvents like dichloromethane . Post-synthesis purification via column chromatography or recrystallization is advised.

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Use spectroscopic techniques:

  • FTIR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH₂/NH vibrations (~3300–3450 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and NH signals (δ ~10–11 ppm, broad) .
    • ¹³C NMR : Sulfonamide-linked carbons (C-SO₂-N) appear at δ ~125–140 ppm .
      Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Answer:
Molecular docking workflows (e.g., AutoDock4):

Receptor preparation : Obtain target protein PDB files (e.g., microbial enzymes from RCSB PDB) and remove water/cofactors .

Ligand preparation : Optimize 3D geometry of the compound using tools like Open Babel.

Grid setup : Focus on active sites (e.g., catalytic residues) with grid dimensions ≥60 ų .

Docking parameters : Use Lamarckian genetic algorithm (50 runs, 25 million energy evaluations) .

Validation : Compare docking scores (ΔG) with known inhibitors and analyze hydrogen bonds/π-π interactions .

Advanced: How can contradictions in antimicrobial activity data be resolved?

Answer:
Contradictions often arise from:

  • Strain variability : Test against standardized strains (e.g., ATCC E. coli vs. clinical isolates) .
  • Assay conditions : Use consistent MIC (minimum inhibitory concentration) protocols (e.g., broth microdilution per CLSI guidelines) .
  • Compound purity : Validate via HPLC (≥95% purity) to exclude impurity-driven effects .
  • Statistical analysis : Apply ANOVA/Tukey tests to compare replicates and report confidence intervals .

Advanced: How to design SAR studies for sulfonamide derivatives?

Answer:

Core modifications : Introduce substituents at the benzene (e.g., -NO₂, -CH₃) or pyrimidine rings (e.g., -Cl, -OCH₃) .

Bioactivity assays : Test derivatives against target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) .

Computational modeling : Correlate electronic properties (HOMO/LUMO via DFT) with activity trends .

Data integration : Use multivariate regression to identify key substituents influencing potency .

Basic: What impurities are common in synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted sulfonyl chloride or amine intermediates. Monitor via TLC and remove via aqueous washes (NaHCO₃ for acidic impurities) .
  • Dimerization : Occurs at high temperatures. Use low-temperature reactions (0–5°C) and dilute conditions .
  • Catalytic residues : Residual 3-picoline—purify via acid-base extraction .

Advanced: How to validate DFT models for electronic property analysis?

Answer:

Basis set selection : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets for accuracy .

Experimental correlation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax deviations ≤10 nm) .

Benchmarking : Validate against crystallographic data (e.g., bond lengths/angles from XRD in ).

Basic: What solvent systems optimize purification?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures .
  • Column chromatography : Employ silica gel with eluents like DCM:MeOH (95:5) .

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